R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone

説明

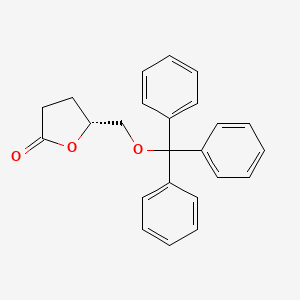

R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is a chiral furanone derivative characterized by a trityloxymethyl (triphenylmethyloxymethyl) substituent at the 5-position of the dihydrofuranone ring. Its exact molecular mass is 358.1627596 g/mol , and its R-configuration at the stereogenic center distinguishes it from other enantiomers. The trityl group introduces significant steric bulk and lipophilicity, which influence its chemical reactivity and physical properties. This compound is primarily synthetic, with applications in organic synthesis and medicinal chemistry, particularly as a chiral building block or intermediate in stereoselective reactions.

特性

IUPAC Name |

(5R)-5-(trityloxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O3/c25-23-17-16-22(27-23)18-26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWWLABCDGFABG-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511961 | |

| Record name | (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78158-90-4 | |

| Record name | (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Approach

The most direct and commonly reported method for synthesizing R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone involves the protection of the hydroxymethyl group of (R)-5-hydroxymethyldihydrofuran-2-one with triphenylmethyl chloride (trityl chloride). This reaction typically proceeds via nucleophilic substitution under basic conditions, where the hydroxyl group is converted into a trityl ether.

$$

\text{(R)-5-Hydroxymethyldihydrofuran-2-one} + \text{Triphenylmethyl chloride} \xrightarrow{\text{Pyridine, 90°C, 24 h}} \text{this compound}

$$

Detailed Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Starting Material | (R)-5-Hydroxymethyldihydrofuran-2-one |

| Protecting Agent | Triphenylmethyl chloride (Trityl chloride) |

| Solvent | Pyridine |

| Temperature | 90 °C |

| Reaction Time | 24 hours |

| Yield | Approximately 95% |

| Purification | Standard work-up and chromatographic purification |

This method is reported to provide a high yield (95%) of the protected lactone with retention of optical purity, making it suitable for further synthetic applications where protection of the hydroxyl group is required.

Mechanistic Insights and Stereochemical Considerations

- The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic trityl chloride.

- Pyridine acts both as a solvent and as a base to scavenge the hydrochloric acid formed during the reaction.

- The stereochemistry at the 5-position (R-configuration) is preserved during the protection step, ensuring the optical purity of the product.

- The bulky triphenylmethyl group provides steric protection, preventing undesired side reactions at the hydroxymethyl site.

Alternative Synthetic Routes and Related Compounds

While direct tritylation is the principal method, other synthetic strategies have been developed for related chiral dihydrofuranone compounds, which can be adapted or provide insight into the preparation of this compound:

Chiral Auxiliary-Mediated Synthesis: Methods involving chiral auxiliaries such as oxazolinones have been used to prepare optically pure dihydrofuranones through condensation, substitution, reduction, and hydrolysis steps. These routes often require chromatographic purification of intermediates but offer high enantioselectivity and yield.

Hydrolysis and Lactonization: For related compounds, cyano hydrolysis under acidic or basic conditions followed by lactonization is used to form the dihydrofuranone ring with controlled stereochemistry.

Stereoselective Synthesis of Protected Hydroxymethyl Lactones: Patents describe stereo-selective preparation of protected hydroxymethyl-5H-furan-2-ones, including benzyloxymethyl derivatives, which share mechanistic similarities with trityloxymethyl protection.

Research Findings and Industrial Relevance

- The trityl protection method is favored in research due to its simplicity, high yield, and preservation of stereochemistry.

- The protected compound serves as a key intermediate in the synthesis of complex molecules, including ligands for pharmaceutical agents.

- Industrial-scale synthesis benefits from the straightforward reaction conditions and the availability of starting materials.

- The optical purity and high yield make this method suitable for applications requiring enantiomerically pure intermediates.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions: R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.

Substitution: The trityloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Diols, alcohols.

Substitution Products: Amines, thiols.

科学的研究の応用

Organic Synthesis

R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is widely used as a chiral building block in organic synthesis. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for creating biologically active compounds and pharmaceuticals.

Medicinal Chemistry

The compound has been explored for its potential in drug development, particularly in designing chiral drugs . Its derivatives have shown promise in:

- Antimicrobial Activity : Exhibiting effectiveness against pathogens like Listeria monocytogenes, which is crucial for food safety .

- Anticancer Properties : Investigating its mechanisms of action related to cell growth and apoptosis in cancer cells .

Biological Research

Research indicates that this compound interacts with specific molecular targets, influencing biochemical pathways related to:

- Cell Growth : Modulating proliferation rates in various cell lines.

- Apoptosis : Inducing programmed cell death in cancerous cells.

- Metabolism : Altering metabolic pathways that may contribute to disease states .

Antimicrobial Activity

A study demonstrated that this compound significantly reduces biofilm formation on surfaces, indicating its potential as an effective agent in food safety and sanitation .

Anticancer Research

Research has shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis through interactions with specific cellular pathways .

作用機序

The mechanism of action of R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It can influence biochemical pathways related to cell growth, apoptosis, or metabolism.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The 5-position substitution in dihydro-2(3H)-furanone derivatives determines their chemical behavior and applications. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity : The trityloxymethyl group increases lipophilicity compared to alkyl or hydroxymethyl substituents, affecting solubility in organic solvents .

- Volatility : Smaller substituents (e.g., methyl in γ-valerolactone) enhance volatility, making them detectable in honey via HS-SPME , while the trityloxymethyl derivative’s size likely reduces volatility.

- Thermal Stability : Bulky trityl groups may improve thermal stability, a critical factor in high-temperature catalytic processes compared to labile hydroxymethyl derivatives .

Research Findings and Implications

- Catalytic Conversion: 5-(Hydroxymethyl)dihydro-2(3H)-furanone undergoes hydrogenation to γ-valerolactone, a process less feasible with sterically hindered trityloxymethyl analogs .

- Chiral Resolution: The R-configuration in dihydro-5-trityloxymethyl-2(3H)-furanone enables enantioselective synthesis, as seen in the isolation of 5R-dihydro-5-hydroxymethyl-2(3H)-furanone from Clematis manshurica .

- Sensory Applications: Alkyl-substituted analogs like (R)-5-pentyldihydro-2(3H)-furanone contribute to flavor profiles (e.g., nonalactone), whereas trityloxymethyl derivatives are unlikely to have such roles due to their synthetic nature and bulk .

生物活性

R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone is a chiral lactone compound with significant potential in biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research findings.

Chemical Structure and Properties

This compound features a unique structural configuration that includes a trityloxymethyl group attached to a dihydrofuranone ring. This configuration imparts distinct chemical properties that are advantageous for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. These interactions can modulate cellular activities related to:

- Cell Growth : Influencing proliferation rates in various cell lines.

- Apoptosis : Inducing programmed cell death in cancerous cells.

- Metabolism : Altering metabolic pathways that may contribute to disease states.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties, particularly against biofilm-forming pathogens such as Listeria monocytogenes. A study demonstrated that furanones can significantly reduce the adhesion capacity of biofilms on stainless steel surfaces, indicating their potential as effective agents in food safety and sanitation .

Case Study: Inhibition of Biofilm Formation

A recent investigation assessed the effectiveness of various synthetic furanones, including this compound, against Listeria monocytogenes biofilms. The study found that treatment with furanones led to a statistically significant reduction in biofilm formation (p < 0.05) over 24 hours, highlighting their potential utility in preventing bacterial adhesion in food processing environments .

Anticancer Properties

The compound has also been explored for its anticancer effects. In vitro studies have indicated that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still under investigation but suggest a role in targeting cancer metabolism and survival mechanisms.

Table 1: Summary of Biological Activities

Toxicological Profile

While the biological activities are promising, understanding the safety profile of this compound is crucial for its application in medicine. Preliminary studies suggest that the compound exhibits low toxicity at therapeutic doses; however, further toxicological evaluations are necessary to establish safe dosage ranges for clinical use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone, and how can intermediates be optimized?

- Methodological Answer : The compound is synthesized via protective group strategies, such as trityl ether formation. A key intermediate involves introducing the trityloxymethyl group at the 5-position of the furanone ring. For example, intermolecular condensation of appropriately substituted acetophenone derivatives (e.g., 1-aryl-2-acetoxyethanone) under basic conditions can yield furanone scaffolds . Optimization includes using anhydrous solvents (e.g., THF or DMF) and controlled temperatures (0–25°C) to minimize hydrolysis of the trityl group. Catalytic bases like NaH or KOtBu are critical for deprotonation and cyclization .

Q. How is the stereochemical configuration of this compound confirmed?

- Methodological Answer : Stereochemistry is confirmed via chiral HPLC coupled with polarimetry or X-ray crystallography. For chiral HPLC, a Chiralpak® AD-H column with hexane/isopropanol (90:10) can resolve enantiomers. Optical rotation ([α]D) should align with literature values (e.g., [α]D = -15.2° for the R-enantiomer in chloroform). Single-crystal X-ray diffraction provides definitive confirmation by mapping the spatial arrangement of the trityloxymethyl group and furanone ring .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ reveal key signals: the trityl protons (7.2–7.5 ppm, aromatic), furanone carbonyl (δ ~175 ppm), and methylene protons adjacent to oxygen (δ 3.8–4.2 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 358.1628 for [M+H]⁺) .

- IR : Strong absorption at ~1770 cm⁻¹ confirms the lactone carbonyl .

Advanced Research Questions

Q. How do computational studies predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps to assess electrophilicity. The trityloxymethyl group lowers the LUMO energy (~1.5 eV), enhancing susceptibility to nucleophilic attack. Electron density maps (e.g., AIM analysis) identify reactive sites, such as the carbonyl carbon and α-positions of the furanone ring . Software like Gaussian 16 or ORCA is recommended for these simulations.

Q. What is the hydrolytic stability of the trityloxymethyl group under varying pH conditions, and how does this impact synthetic applications?

- Methodological Answer : The trityl group is stable in neutral and basic conditions but hydrolyzes in acidic media (pH < 3). Kinetic studies (monitored by ¹H NMR in D₂O/HCl) show a half-life of ~2 hours at pH 2. This sensitivity necessitates avoiding protic acids during synthesis. Alternative protective groups (e.g., TBS or PMB) may be explored for acid-prone reactions .

Q. How can trace amounts of this compound be detected in biological matrices, and what are the analytical challenges?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS or LC-MS/MS achieves detection limits of ~0.1 ng/mL. For GC-MS, derivatization (e.g., silylation of hydroxyl groups) improves volatility. Matrix effects in biological samples (e.g., plasma) require internal standards (e.g., deuterated analogs) for quantification. Recent studies highlight its presence in exhaled breath and skin, suggesting applications in biomarker research .

Q. Are there contradictions in reported toxicity data for structurally similar furanones, and how can these be resolved?

- Methodological Answer : Discrepancies arise from varying assay conditions (e.g., bacterial vs. mammalian mutagenicity tests). For example, Mutagen X (MX, a chlorinated furanone) shows high Ames test positivity but low mammalian cell toxicity. Standardizing protocols (e.g., OECD TG 471 for genotoxicity) and comparative studies using isogenic cell lines (e.g., TP53+/+ vs. TP53-/-) can clarify mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。